Molecular Weight Differentiation: 14 Da Increment Over the Des-Methyl Analog Impacts Pharmacokinetic Scaling
The target compound (MW 218.17 Da) exhibits a +14 Da mass increment compared to its closest des-methyl analog, 4-(2,2,2-trifluoroethoxy)benzaldehyde (MW 204.15 Da), due to the presence of the 3-methyl substituent [1]. This mass difference corresponds to a CH2 group and contributes to an estimated XLogP3 increase of approximately +0.5 log units (based on the Hansch π constant for aromatic methyl substitution), yielding a predicted XLogP3 of ~3.4 for the target compound versus the experimentally computed 2.9 for the des-methyl analog [2]. The increased lipophilicity can enhance membrane permeability in drug candidates derived from this intermediate, a property exploited in the design of proton pump inhibitors such as lansoprazole. The higher molecular weight also moves the compound further within Lipinski's Rule of Five space for orally active drugs (optimal MW <500 Da). A procurement decision favoring the methylated analog over the des-methyl variant is warranted when downstream SAR studies require specific lipophilicity tuning or when the target compound is a direct precursor to methyl-bearing pharmacophores.
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 218.17 Da; Predicted XLogP3: ~3.4 (estimated from Hansch π constant of +0.5 for aromatic CH3 on top of des-methyl XLogP3 of 2.9) |
| Comparator Or Baseline | 4-(2,2,2-Trifluoroethoxy)benzaldehyde (CAS 76579-46-9): MW 204.15 Da; XLogP3: 2.9 (PubChem computed) |
| Quantified Difference | ΔMW = +14 Da (6.9% increase); ΔXLogP3 ≈ +0.5 log units (estimated) |
| Conditions | Physicochemical property comparison; XLogP3 computed by PubChem 2.2 for comparator; target XLogP3 estimated by additive fragment method |
Why This Matters
The +14 Da mass and +0.5 logP increment are meaningful for medicinal chemistry campaigns where fine-tuning of lipophilicity and molecular weight influences ADME properties of downstream drug candidates.
- [1] PubChem. 4-(2,2,2-Trifluoroethoxy)benzaldehyde. CID 4770946. CAS 76579-46-9. Molecular Weight: 204.15 g/mol. View Source
- [2] PubChem. 4-(2,2,2-Trifluoroethoxy)benzaldehyde. CID 4770946. XLogP3: 2.9. Computed by XLogP3 3.0. View Source
